4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
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Overview
Description
The compound “4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine” belongs to the class of 1,2,4-triazoles. These compounds are known for their medicinal attributes and are used as scaffolds in various heterocyclic compounds with biological applications1. They have been reported to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities2.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature3. However, the specific synthesis process for “4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine” is not readily available in the retrieved papers.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis3. However, the specific molecular structure analysis for “4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine” is not readily available in the retrieved papers.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied45. However, the specific chemical reactions involving “4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine” are not readily available in the retrieved papers.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been reported7. However, the specific physical and chemical properties for “4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine” are not readily available in the retrieved papers.Scientific Research Applications
Cancer Research
4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, a compound structurally related to 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine, demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma in 3D cell cultures. Certain derivatives of this compound were identified as potent in inhibiting cancer cell migration, indicating potential as antimetastatic candidates in cancer research (Šermukšnytė et al., 2022).
Antimicrobial Applications
Novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, also structurally related to 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine, were synthesized and exhibited notable antimicrobial properties. These compounds were synthesized through a series of chemical reactions and evaluated for their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Electrochromic Materials
A series of benzotriazole (BTz) and triphenylamine (TPA)-based random copolymers were synthesized to investigate the impact of the triphenylamine unit and π-bridges on their electrochemical and spectroelectrochemical properties. These polymers, showcasing a structural relationship to 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine, are promising materials for electrochromic devices due to their ambipolar character and p-doping properties (Hacioglu et al., 2014).
Safety And Hazards
Future Directions
The future directions for the research on 1,2,4-triazole derivatives could involve the development of more effective and potent therapeutic agents, given their broad range of therapeutic applications2. However, the specific future directions for “4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine” are not readily available in the retrieved papers.
Please note that the information provided is based on the available literature and may not be fully comprehensive or specific to “4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine”. Further research may be needed for a more detailed analysis.
properties
IUPAC Name |
4-(5-phenyltriazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSKUWASSDIAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354773 |
Source
|
Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
CAS RN |
15966-68-4 |
Source
|
Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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